molecular formula C18H13ClN4O3S B2676590 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 450340-78-0

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No.: B2676590
CAS No.: 450340-78-0
M. Wt: 400.84
InChI Key: YAHYVLVPABCOFV-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a complex organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group, often exhibiting significant biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature . The reaction conditions must be carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and thin-layer chromatography (TLC) for assessing purity . Safety protocols are crucial to avoid exposure to potentially hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes. Molecular docking studies have shown that it can interact with the catalytic domain of enzymes like topoisomerase IV, suggesting potential antimicrobial activity .

Biological Activity

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. The presence of the chlorophenyl and nitrobenzamide groups contributes to its biological profile.

Molecular Formula : C18H15ClN4O2S
Molecular Weight : 366.85 g/mol
CAS Number : 893937-47-8

Biological Activity Overview

Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit a range of biological activities, including:

  • Antitumor Activity : Thieno[3,4-c]pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. Studies have demonstrated that these compounds can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Antibacterial Properties : Some studies have reported antibacterial activity against various strains of bacteria. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Modification Effect on Activity
Chlorophenyl groupEnhances lipophilicity and cellular uptake
Nitro groupPotentially increases electron-withdrawing capacity, enhancing reactivity towards biological targets
Amide linkageImportant for binding interactions with target proteins

Case Studies

  • Antitumor Study : A study evaluated the cytotoxic effects of various thieno[3,4-c]pyrazole derivatives on human cancer cell lines. This compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent antitumor activity .
  • Anti-inflammatory Research : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced TNF-α levels compared to controls. This suggests its potential as an anti-inflammatory agent .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c19-12-4-2-5-13(8-12)22-17(15-9-27-10-16(15)21-22)20-18(24)11-3-1-6-14(7-11)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHYVLVPABCOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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